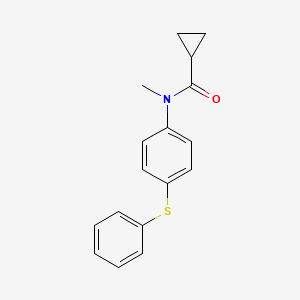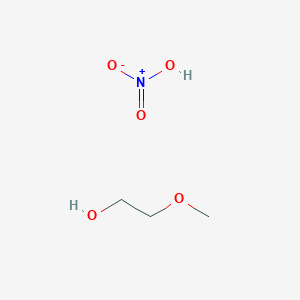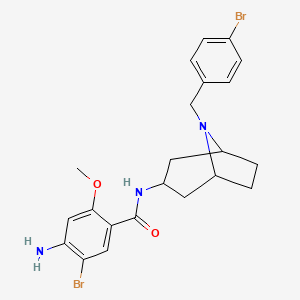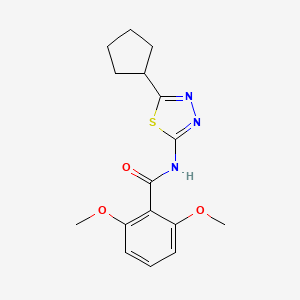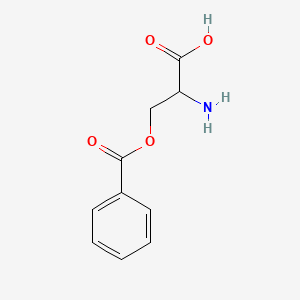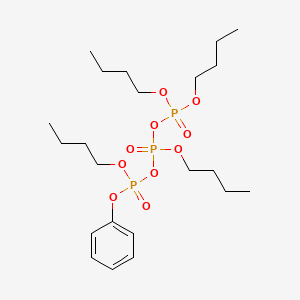
Triphosphoric acid, phenyl tetrabutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphosphoric acid, phenyl tetrabutyl ester is a chemical compound that belongs to the class of phosphate esters. Phosphate esters are derivatives of phosphoric acid where the hydrogen atoms are replaced by organic groups. These compounds are significant in various biochemical processes and industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphosphoric acid, phenyl tetrabutyl ester can be achieved through esterification reactions. One common method is the Steglich esterification, which involves the reaction of triphosphoric acid with phenol and tetrabutyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction typically occurs under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Triphosphoric acid, phenyl tetrabutyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Substitution: The ester groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bonds.
Oxidation: Strong oxidizing agents may be used to oxidize the ester groups.
Substitution: Nucleophiles such as amines or alcohols can replace the ester groups under appropriate conditions.
Major Products Formed
Hydrolysis: Triphosphoric acid and phenol or tetrabutyl alcohol.
Oxidation: Oxidized derivatives of the ester groups.
Substitution: New esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triphosphoric acid, phenyl tetrabutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate esters.
Biology: Plays a role in biochemical studies involving phosphate metabolism and energy transfer.
Industry: Used as a stabilizer in polymers and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of triphosphoric acid, phenyl tetrabutyl ester involves its ability to form stable ester bonds with various substrates. In biochemical systems, it can participate in energy transfer processes by forming high-energy phosphate bonds similar to those found in adenosine triphosphate (ATP) . The compound’s reactivity is influenced by the electrophilic nature of the phosphorus atom, which facilitates nucleophilic attack and subsequent bond formation or cleavage .
Comparación Con Compuestos Similares
Similar Compounds
- Triphosphoric acid, phenyl ester
- Triphosphoric acid, tetrabutyl ester
- Pyrophosphoric acid esters
Uniqueness
Triphosphoric acid, phenyl tetrabutyl ester is unique due to the combination of phenyl and tetrabutyl groups, which impart distinct chemical properties. The phenyl group provides aromatic stability, while the tetrabutyl groups offer steric hindrance, making the compound less prone to hydrolysis compared to simpler esters .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it valuable for scientific research and industrial applications. Understanding its synthesis, reactions, and mechanism of action can further enhance its utility in diverse areas.
Propiedades
Número CAS |
75348-29-7 |
|---|---|
Fórmula molecular |
C22H41O10P3 |
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
[butoxy-[butoxy(phenoxy)phosphoryl]oxyphosphoryl] dibutyl phosphate |
InChI |
InChI=1S/C22H41O10P3/c1-5-9-18-26-33(23,27-19-10-6-2)31-35(25,29-21-12-8-4)32-34(24,28-20-11-7-3)30-22-16-14-13-15-17-22/h13-17H,5-12,18-21H2,1-4H3 |
Clave InChI |
VOBLFZSFDDXWGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OP(=O)(OCCCC)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


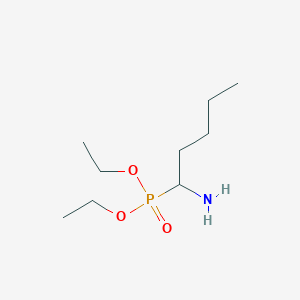
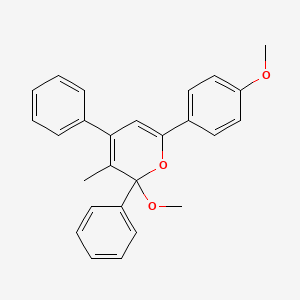

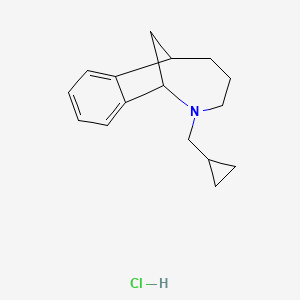
![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)
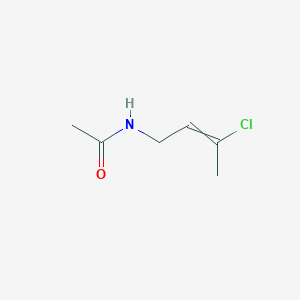
![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
